Home > Products > Screening Compounds P31031 > Dapsone hydroxylamine
Dapsone hydroxylamine - 32695-27-5

Dapsone hydroxylamine

Catalog Number: EVT-264449
CAS Number: 32695-27-5
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dapsone hydroxylamine (DDS-NHOH) is a primary metabolite of dapsone, a sulfone antimicrobial drug. [, , , , ] It plays a crucial role in scientific research as a tool to investigate the mechanisms of drug-induced hemolytic anemia, methemoglobinemia, and hypersensitivity reactions. [, , , , , , , ]

Dapsone

  • Compound Description: Dapsone is a sulfone antimicrobial drug used to treat leprosy, malaria, and inflammatory dermatoses. It is also used to prevent and treat opportunistic infections in immunocompromised patients. []
  • Relevance: Dapsone is the parent compound of Dapsone hydroxylamine. Dapsone itself is not directly hemolytic but undergoes metabolic activation to form the toxic metabolite, Dapsone hydroxylamine. [, , ]

Monoacetyldapsone

  • Compound Description: Monoacetyldapsone is a metabolite of Dapsone formed by N-acetylation. It is generally considered less toxic than Dapsone hydroxylamine. [, ]
  • Relevance: Like Dapsone, Monoacetyldapsone can also undergo N-hydroxylation to form Monoacetyldapsone hydroxylamine. [] The formation and disposition of both Dapsone hydroxylamine and Monoacetyldapsone hydroxylamine are relevant to understanding the overall toxicity of Dapsone. []

Monoacetyldapsone hydroxylamine

  • Compound Description: Monoacetyldapsone hydroxylamine is an N-hydroxylated metabolite of Monoacetyldapsone. []
  • Relevance: Monoacetyldapsone hydroxylamine, along with Dapsone hydroxylamine, are considered responsible for the hemolytic effects observed with Dapsone administration. Studies have shown that both metabolites are equipotent and equally capable of forming methemoglobin. [] Their relative contribution to dapsone-induced toxicity in vivo depends on their disposition. []

Sulfamethoxazole

  • Compound Description: Sulfamethoxazole is a sulfonamide antibiotic often used in combination with Trimethoprim. Like Dapsone, it can also cause hypersensitivity reactions. []
  • Relevance: Sulfamethoxazole is structurally similar to Dapsone and can also be N-hydroxylated to form Sulfamethoxazole hydroxylamine. [, ] Comparing their metabolism and toxicity helps understand the mechanisms of sulfonamide-induced adverse reactions. Research suggests that the differing incidence of adverse reactions between Sulfamethoxazole and Dapsone might be due to differences in the reactivity and disposition of their respective hydroxylamine metabolites. []

Sulfamethoxazole hydroxylamine

  • Compound Description: Sulfamethoxazole hydroxylamine is the N-hydroxylated metabolite of Sulfamethoxazole. [, ]
  • Relevance: Comparing the toxicity of Sulfamethoxazole hydroxylamine to Dapsone hydroxylamine can offer insights into the mechanisms of sulfonamide-induced adverse reactions. For instance, studies on their methemoglobin-forming capacity suggest that Dapsone hydroxylamine is more potent than Sulfamethoxazole hydroxylamine. [] This difference in reactivity with hemoglobin, along with potential differences in disposition, may explain the higher incidence of Dapsone-induced hemotoxicity compared with Sulfamethoxazole-induced hypersensitivity. []
Classification

Dapsone hydroxylamine is classified as an N-hydroxyarylamine. It is a derivative of dapsone, which is an antimicrobial agent primarily used in the treatment of leprosy and certain skin infections. The compound is recognized for its potential to induce oxidative stress and hemolytic anemia through its metabolites in vivo .

Synthesis Analysis

The synthesis of dapsone hydroxylamine can be achieved through various methods. One notable approach involves the N-hydroxylation of dapsone via cytochrome P450 enzymes. This enzymatic process typically occurs in the liver and leads to the formation of dapsone hydroxylamine as a key metabolite .

Technical Details

  • Enzymatic Reaction: The hydroxylation is catalyzed by cytochrome P450 enzymes, which facilitate the addition of a hydroxyl group to the nitrogen atom of the dapsone molecule.
  • Conditions: The reaction generally requires oxygen and specific cofactors (such as NADPH) to proceed efficiently.
  • Yield: The yield can vary based on enzyme activity and substrate concentration but is often optimized in laboratory settings for research purposes.
Molecular Structure Analysis

Dapsone hydroxylamine has a distinct molecular structure characterized by the presence of a hydroxylamine functional group attached to an arylamine backbone.

Structural Data

  • Molecular Formula: C12_{12}H12_{12}N2_{2}O
  • Molecular Weight: 220.24 g/mol
  • Functional Groups: The compound features an amine group (–NH2_2), a hydroxyl group (–OH), and an aromatic ring.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be employed to identify chemical shifts corresponding to hydrogen atoms in the structure, providing insights into molecular connectivity.
  • Infrared Spectroscopy (IR): IR spectroscopy can confirm the presence of functional groups such as –OH and –NH.
Chemical Reactions Analysis

Dapsone hydroxylamine participates in several significant chemical reactions that impact its biological activity.

Key Reactions

  1. Methemoglobin Formation: Dapsone hydroxylamine can lead to the formation of methemoglobin by oxidizing hemoglobin in red blood cells, which diminishes oxygen transport capacity .
  2. Hemolysis Induction: It has been shown to induce hemolysis through direct interaction with red blood cells, leading to premature removal from circulation .
  3. Reduction Reactions: Under certain conditions, dapsone hydroxylamine can be reduced back to dapsone, influencing its pharmacokinetics and toxicity .
Mechanism of Action

The mechanism by which dapsone hydroxylamine exerts its effects involves several pathways:

  1. Oxidative Stress Induction: Dapsone hydroxylamine generates reactive oxygen species that contribute to oxidative stress within erythrocytes.
  2. Membrane Alteration: The compound induces changes in erythrocyte membrane integrity, leading to increased susceptibility to lysis .
  3. Direct Hemolytic Activity: Studies have demonstrated that dapsone hydroxylamine directly damages red blood cells, correlating with increased rates of hemolysis when administered in vivo .
Physical and Chemical Properties Analysis

Dapsone hydroxylamine exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Stability: Sensitive to light and air; should be stored under inert conditions to prevent degradation.

Analytical Data

  • Melting Point: Approximately 130–132 °C.
  • pKa Value: The pKa values indicate its acidic or basic nature under physiological conditions.
Applications

Dapsone hydroxylamine has several applications in both clinical and research settings:

  1. Pharmacological Research: It serves as a model compound for studying drug metabolism and toxicity mechanisms associated with arylamines.
  2. Toxicology Studies: Understanding its role in inducing hemolytic anemia aids in developing safer therapeutic protocols for patients receiving dapsone.
  3. Antioxidant Studies: Investigations into its antioxidative properties contribute to broader research on oxidative stress-related diseases.
Metabolic Pathways and Biotransformation of Dapsone Hydroxylamine

Enzymatic Synthesis via Cytochrome P450 Isoforms

Dapsone hydroxylamine (DDS-NOH) is primarily formed through cytochrome P450 (CYP)-mediated N-hydroxylation of the parent compound dapsone (4,4'-diaminodiphenyl sulfone). This bioactivation step is critical for both therapeutic effects and toxicological consequences.

Role of CYP2C9 and CYP2C19 in N-Hydroxylation

CYP2C9 and CYP2C19 are the principal isoforms responsible for dapsone N-hydroxylation in humans. Kinetic studies using human liver microsomes reveal biphasic metabolism, with a high-affinity component (Km = 0.004 ± 0.003 mmol/L) attributed primarily to CYP2C19 and a low-affinity component (Km = 0.14 ± 0.05 mmol/L) linked to CYP2C9 [1] [8]. Differential inhibition studies confirm these roles: sulfaphenazole (CYP2C9 inhibitor) reduces hydroxylamine formation by 24–68%, while ketoconazole (CYP3A4 inhibitor) achieves only 7–44% inhibition [1]. CYP2C9 exhibits unique activation kinetics toward dapsone, enhancing metabolism of co-administered substrates like flurbiprofen via a two-site binding model. This positive cooperativity decreases flurbiprofen Km from 28.9 μM to 10.0 μM and increases Vmax from 12.6 to 20.6 pmol/min/pmol P450 [5]. Genetic polymorphisms in CYP2C19 further modulate this pathway, though rapid metabolizer phenotypes (e.g., CYP2C19*17) show less impact than NAT2 variants [2].

Interspecies Variability in Hydroxylamine Formation

Significant interspecies differences exist in dapsone bioactivation:

  • Rats: Exhibit marked gender dimorphism, with males producing 3-fold higher hepatic DDS-NOH than females (0.084 ± 0.039 vs. undetectable μmol/g liver) [6].
  • Humans vs. Primates: Human microsomes show 50% lower Vmax for DDS-NOH formation compared to rhesus monkeys, correlating with lower CYP2C9 expression [1].
  • Metabolic Efficiency: Intrinsic clearance (Clint) values vary across species due to differential CYP isoform expression and catalytic efficiency, complicating toxicological extrapolations [8].

Table 1: Kinetic Parameters of Dapsone N-Hydroxylation Across Species

SpeciesHigh-Affinity Km (μM)Low-Affinity Km (μM)Vmax (nmol/min/mg)Dominant CYP Isoforms
Human0.004 ± 0.003183 ± 500.20 ± 0.05CYP2C19 > CYP2C9
Rat (Male)0.012 ± 0.004210 ± 450.18 ± 0.03CYP3A2 > CYP2C11
Rhesus0.002 ± 0.001175 ± 320.42 ± 0.08*CYP2C9 homologue

Vmax values normalized per mg microsomal protein; *p<0.05 vs. human [1] [6] [8]

Non-Enzymatic Oxidative Pathways in Activated Leukocytes

Myeloperoxidase-Mediated Oxidation in Neutrophils

Activated neutrophils convert dapsone to DDS-NOH via myeloperoxidase (MPO)-H2O2-halide systems independently of CYP enzymes. This occurs during respiratory bursts at inflammation sites, where MPO oxidizes dapsone to its hydroxylamine metabolite [10]. MPO-generated hypochlorous acid (HOCl) serves as the primary oxidant, with catalytic efficiency enhanced by neutrophil-derived hydrogen peroxide. This pathway explains dapsone’s efficacy in neutrophilic dermatoses (e.g., dermatitis herpetiformis), where drug accumulation in leukocytes enables local bioactivation [10]. In vitro models demonstrate that MPO inhibition by cyanide or azide abolishes >90% of neutrophil-mediated dapsone oxidation, confirming MPO’s centrality [3].

Reactive Oxygen Species (ROS) as Catalytic Agents

DDS-NOH undergoes redox cycling that generates cytotoxic ROS. In erythrocytes, DDS-NOH reduces Fe3+-hemoglobin to Fe2+, forming methemoglobin and liberating superoxide anion (O2). Subsequent dismutation yields H2O2, which reacts with transition metals to produce hydroxyl radicals (•OH) [4] [9]. Spin trapping experiments using 5,5'-dimethyl-1-pyrroline-N-oxide (DMPO) confirm •OH generation in rat erythrocytes exposed to DDS-NOH, evidenced by characteristic 1:2:2:1 quartet EPR signals [4]. ROS generation amplifies cellular damage through:

  • Lipid peroxidation: Malondialdehyde levels increase 3-fold in hepatocytes after DDS-NOH exposure [6].
  • Protein oxidation: Disulfide-linked hemoglobin adducts form on erythrocyte membrane proteins [4].
  • Enzyme inactivation: Catalase activity decreases by 40% in keratinocytes due to ROS-mediated heme destruction [3] [9]. Ascorbic acid and N-acetylcysteine (NAC) suppress ROS by >85%, confirming oxidant involvement in cytotoxicity [3].

Competing Metabolic Routes: Acetylation vs. Hydroxylation

Impact of N-Acetyltransferase Polymorphisms

N-acetyltransferase 2 (NAT2) polymorphisms critically regulate dapsone detoxification by shunting metabolism toward N-acetylation rather than N-hydroxylation. The N-acetylation pathway produces monoacetyl-dapsone, an inactive metabolite excreted via glucuronidation [2] [6] [10]. NAT2 phenotypes determine acetylation efficiency:

  • Rapid acetylators: Homozygous for wild-type alleles (e.g., NAT24/NAT24). Exhibit 2.5-fold higher acetylated:hydroxylated metabolite ratios than slow acetylators.
  • Slow acetylators: Carry variant alleles (e.g., NAT25B/NAT25B). Show 70% lower dapsone acetylation capacity, favoring hydroxylamine accumulation [2].

Table 2: Metabolic Consequences of NAT2 Genotypes on Dapsone Disposition

NAT2 GenotypeAcetylation EfficiencyDDS-NOH Formation RateMetabolic Ratio (Ac:DDS-NOH)
NAT24/NAT24 (Rapid)High (Vmax = 18 nmol/min/mg)Low (0.5 ± 0.1 nmol/min/mg)5.8 ± 1.2
NAT24/NAT25B (Intermediate)Moderate (Vmax = 8.2 nmol/min/mg)Moderate (1.8 ± 0.3 nmol/min/mg)1.7 ± 0.4
NAT25B/NAT25B (Slow)Low (Vmax = 2.1 nmol/min/mg*)High (3.5 ± 0.6 nmol/min/mg*)0.3 ± 0.1*

Vmax values estimated from liver cytosol studies; *p<0.01 vs. rapid acetylators [2] [6] [10]

Slow acetylators exhibit 65% higher hepatic DDS-NOH levels than rapid acetylators after equivalent dapsone dosing. This phenotype increases susceptibility to oxidative stress, evidenced by 2-fold higher glutathione depletion and lipid peroxidation in hepatocytes [6]. Cytochrome b5 reductase (CYB5R3) polymorphisms may compound this risk by impairing hydroxylamine reduction back to parent dapsone—a detoxification step independent of acetylation [2].

Properties

CAS Number

32695-27-5

Product Name

Dapsone hydroxylamine

IUPAC Name

N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

InChI

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2

InChI Key

IYDSJDWESCGRKW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO

Solubility

Soluble in DMSO

Synonyms

4-amino-4'-hydroxylaminodiphenylsulfone
4-amino-4'-hydroxylaminodiphenylsulfone, T-labeled cpd
4-hydroxylamino-4'-aminophenyl sulfone
dapsone hydroxylamine
DDS-NOH
HADS
N-hydroxydapsone

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.